2-Acetamido-4-chloro-5-methylbenzoic acid
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Overview
Description
2-Acetamido-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, featuring an acetamido group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-4-chloro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of methyl 4-acetamido-2-methoxybenzoate. The process typically includes dissolving methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide, followed by the addition of N-chlorosuccinimide. The reaction mixture is then heated to obtain crude methyl 4-acetamido-5-chloro-2-methoxybenzoate, which can be further purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-chloro-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Acetamido-4-chloro-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamido-4-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The chlorine atom and methyl group can also influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound is structurally similar but contains a methoxy group instead of a carboxylic acid group.
4-Amino-5-chloro-2-methoxybenzoic acid: This compound has an amino group at the 4-position instead of an acetamido group.
Uniqueness
2-Acetamido-4-chloro-5-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, while the chlorine and methyl groups influence its reactivity and binding affinity.
Properties
IUPAC Name |
2-acetamido-4-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNCQRFCPAMKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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